N-(2-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(2-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide is an organic compound with a complex structure that includes a pyridine ring substituted with a chloro group and a cyclopropoxy group
Properties
Molecular Formula |
C9H11ClN2O3S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
N-(2-chloro-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-8-7(15-6-2-3-6)4-5-11-9(8)10/h4-6,12H,2-3H2,1H3 |
InChI Key |
NKUYZABCTWWOGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CN=C1Cl)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps. One common method starts with the chlorination of a pyridine derivative, followed by the introduction of a cyclopropoxy group. The final step involves the sulfonation of the intermediate product to yield the desired compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N-(2-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
